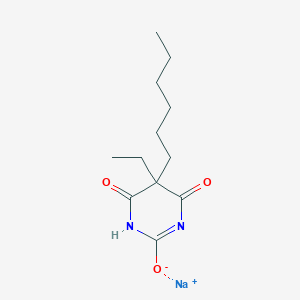![molecular formula C16H25NO2S B229793 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B229793.png)
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine, also known as TBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBP is a sulfonyl-containing pyrrolidine derivative that is commonly used as a reagent in organic synthesis. In recent years, TBP has gained attention as a potential tool for studying biological systems due to its ability to selectively modify proteins and other biomolecules.
Mécanisme D'action
The mechanism of action of 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine involves the covalent modification of cysteine residues on proteins. 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine contains a sulfonyl group that reacts with cysteine residues to form a stable covalent bond. This covalent modification can lead to the inhibition of cysteine proteases and other enzymes that contain cysteine residues.
Biochemical and Physiological Effects:
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine has been shown to have a variety of biochemical and physiological effects in biological systems. Inhibition of cysteine proteases by 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine can lead to the modulation of various cellular processes, including apoptosis, autophagy, and inflammation. 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine has also been shown to have anti-tumor effects in various cancer cell lines, suggesting that it may have potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine in lab experiments is its selectivity for cysteine residues. This selectivity allows for the specific modification of cysteine-containing proteins and enzymes, which can be useful for studying their functions in biological systems. However, 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine can also have off-target effects on other biomolecules that contain reactive cysteine residues, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine. One area of interest is the development of more selective 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine derivatives that can target specific cysteine-containing enzymes. Another potential direction is the use of 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine as a tool for studying the functions of cysteine proteases in disease states, such as cancer and neurodegenerative disorders. Additionally, 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine may have potential as a therapeutic agent for these diseases, although further research is needed to explore this possibility.
Méthodes De Synthèse
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenylsulfonyl chloride with pyrrolidine in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine. This synthesis method has been well-established in the literature and has been used to produce 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine in large quantities for research purposes.
Applications De Recherche Scientifique
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine has been used extensively in scientific research as a tool for selectively modifying proteins and other biomolecules. 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine is a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various biological processes. By selectively inhibiting these enzymes, 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine can be used to study the functions of cysteine proteases in biological systems.
Propriétés
Formule moléculaire |
C16H25NO2S |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1-(5-tert-butyl-2,3-dimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C16H25NO2S/c1-12-10-14(16(3,4)5)11-15(13(12)2)20(18,19)17-8-6-7-9-17/h10-11H,6-9H2,1-5H3 |
Clé InChI |
YZYLPPVVWSPSSI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)N2CCCC2)C |
SMILES canonique |
CC1=CC(=CC(=C1C)S(=O)(=O)N2CCCC2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1-Naphthylsulfonyl)amino]butanoic acid](/img/structure/B229713.png)
![1-[(4-Isopropylphenyl)sulfonyl]proline](/img/structure/B229714.png)
amino]benzoic acid](/img/structure/B229718.png)
![2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229719.png)



![2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B229729.png)
![2-Aminophenyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B229730.png)
![N-[(2,5-dibromophenyl)sulfonyl]phenylalanine](/img/structure/B229736.png)
![N-[(2,5-dibromophenyl)sulfonyl]valine](/img/structure/B229738.png)
![N-[(4-iodophenyl)sulfonyl]-beta-alanine](/img/structure/B229739.png)
![N-[(4-iodophenyl)sulfonyl]valine](/img/structure/B229742.png)